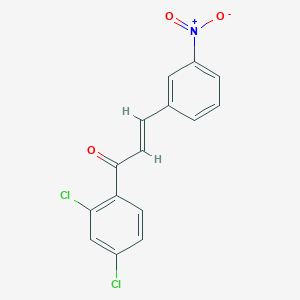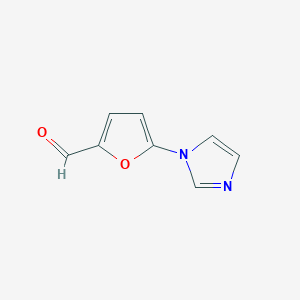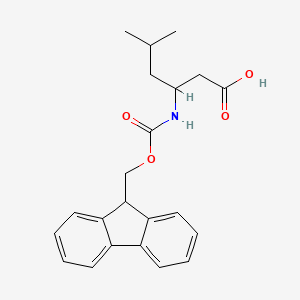
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Vue d'ensemble
Description
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a fluorene ring system attached to an amino acid moiety via a carbonyl group . The exact structure would depend on the specific positions of these groups in the molecule.Chemical Reactions Analysis
As a derivative of fluorene, this compound might be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the Fmoc group could also make it a candidate for reactions specific to peptide synthesis .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be solid at room temperature . Its solubility would depend on the specific nature of the amino acid moiety.Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Thiazole Carboxylic Acid
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid has been utilized in the synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)thiazole-4-carboxylic acid, which was prepared from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea) (Le & Goodnow, 2004).
Protection of Hydroxy-Groups in Synthesis
This compound is used for protecting hydroxy-groups in the synthesis of various compounds. It is particularly useful due to its compatibility with a range of acid- and base-labile protecting groups, and can be conveniently removed while leaving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).
Material Science and Polymer Chemistry
Synthesis of N-alkylhydroxamic Acids
The compound is used in the synthesis of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, which are instrumental in creating various structurally diverse N-substituted hydroxamic acids (Mellor & Chan, 1997).
Synthesis of Dipeptidyl Ureas
It plays a significant role in the synthesis of dipeptidyl ureas. Using derivatives of this compound as building blocks, researchers have successfully synthesized various dipeptidyl urea esters and acids (Babu & Kantharaju, 2005).
Polymer Solar Cells
This compound is a component in the synthesis of donor–acceptor copolymers, which are vital for the development of high-efficiency bulk heterojunction polymer solar cells. These polymers demonstrate significant power conversion efficiency due to their narrow band gaps and excellent solubility (Du et al., 2011).
Fluorescence Sensors
ol (TNP) and acetate ions. It offers high efficiency and sensitivity in detection, making it valuable in environmental monitoring and safety applications (Ni et al., 2016).
Biomedical Research and Drug Development
Peptide Synthesis and Modification
The compound is utilized in the synthesis of peptides, where it acts as a protecting group for amide bonds. This application is critical in the synthesis of 'difficult sequences' in peptides, making it a valuable tool in biochemical and pharmaceutical research (Johnson et al., 1993).
Solid-Phase Synthesis of Oligoureas
It is used in the solid-phase synthesis of oligoureas, demonstrating efficiency in creating various lengths of oligomers. This application highlights its importance in the development of novel biomaterials and potential therapeutics (Guichard et al., 2000).
Synthesis of Sugar Amino Acid Oligomers
Researchers have used this compound to synthesize oligomers derived from sugar amino acids, which are analogues of neuraminic acid. These oligomers have potential applications in medicinal chemistry and drug development (Gregar & Gervay-Hague, 2004).
Structural Studies in Biocomplexes
The compound, as part of Fmoc-protected amino acids, is central to understanding the structural and supramolecular features in biocomplexes. This knowledge is essential for designing effective biomaterials and hydrogelators (Bojarska et al., 2020).
Mécanisme D'action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner to alanine, an essential amino acid involved in protein synthesis.
Mode of Action
This compound, being a derivative, might interact with these systems, but the exact nature of these interactions is currently unknown .
Biochemical Pathways
Given its structural similarity to alanine, it may be involved in the alanine cycle, a biochemical pathway that allows the body to regulate blood sugar levels .
Result of Action
As an alanine derivative, it may have similar effects to alanine, which include the regulation of blood sugar levels and participation in protein synthesis . .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Orientations Futures
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSABQQLLRFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



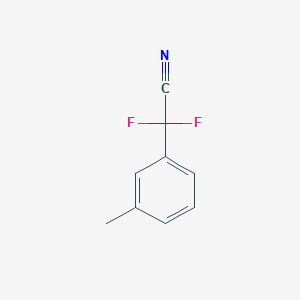

![3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B3098357.png)
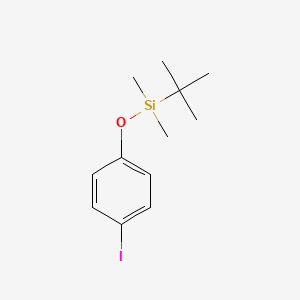

![5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B3098375.png)
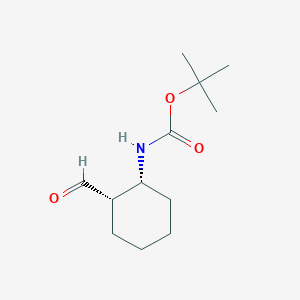
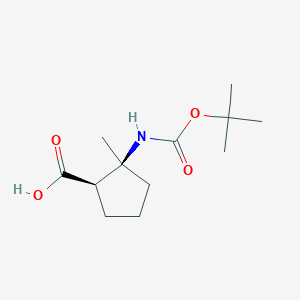

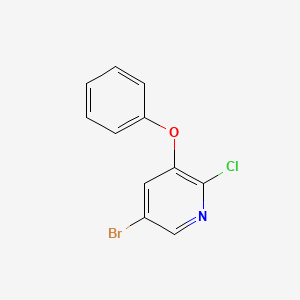
![(3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3098426.png)

